C19H20Cl2N6O3
Description
C₁₉H₂₀Cl₂N₆O₃ is a heterocyclic organic compound characterized by a dichloro-substituted aromatic core, six nitrogen atoms, and three oxygen atoms. Key properties include:
- Hydrogen bond donors/acceptors: 2 donors (likely from amine groups) and 9 acceptors (6 N and 3 O), influencing solubility and bioavailability .
- Solubility: Estimated as moderate (10–20 mg/mL), inferred from analogs with similar polarity and molecular weight .
- Synthetic routes: Likely involves reductive amination or nucleophilic substitution, given the presence of halogens and amine groups .
Properties
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N6O3/c1-11-9-25-15-16(22-18(25)27(23-11)7-4-8-28)24(2)19(30)26(17(15)29)10-12-13(20)5-3-6-14(12)21/h3,5-6,28H,4,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMATCYAYXWLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H20Cl2N6O3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of an aromatic amine with a chlorinated aromatic compound under controlled conditions to form the core aromatic structure.
Functional group modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using similar synthetic routes but with optimizations for cost-effectiveness and yield. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
C19H20Cl2N6O3: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorides in the compound can undergo nucleophilic substitution reactions, where the chloride atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
C19H20Cl2N6O3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which C19H20Cl2N6O3 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Key Differences:
Compound B: C₁₄H₁₈ClN₃O₂ (Hypothetical Agrochemical Analog)
Key Differences:
Functional Comparison with Therapeutically Similar Compounds
Antifungal Agent: Fluconazole (C₁₃H₁₂F₂N₆O)
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Cl Atoms | H-Bond Acceptors | LogP (Estimated) |
|---|---|---|---|---|
| C₁₉H₂₀Cl₂N₆O₃ | 450.9 | 2 | 9 | 2.8 |
| C₉H₁₉ClN₂O₂ | 222.71 | 1 | 4 | 1.2 |
| Fluconazole | 306.3 | 0 | 7 | 0.5 |
Table 2: Bioavailability Metrics
| Compound | GI Absorption | BBB Permeability | P-gp Substrate |
|---|---|---|---|
| C₁₉H₂₀Cl₂N₆O₃ | Moderate | Low | Yes |
| C₉H₁₉ClN₂O₂ | High | Moderate | No |
| Fluconazole | High | High | No |
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